epi-Ivermectin B1a is an important compound derived from ivermectin, a widely used antiparasitic agent. It is formed through the epimerization of ivermectin at the 2-position, leading to an irreversible rearrangement into the isomeric alkene analogue known as Δ2-ivermectin B1a. While ivermectin has established applications in veterinary and human medicine, the biological activity and environmental levels of epi-ivermectin B1a remain largely unstudied and underreported .
Ivermectin is a member of the avermectin class of compounds, which are derived from the fermentation of the soil bacterium Streptomyces avermitilis. These compounds are classified as macrocyclic lactones and are primarily used for their anthelmintic properties. epi-Ivermectin B1a falls under this classification due to its structural relationship with ivermectin. Its formation is significant in understanding the degradation pathways of ivermectin in biological systems .
The synthesis of epi-Ivermectin B1a typically involves base-catalyzed isomerization processes. The reaction conditions can vary, but it generally requires alkaline conditions to facilitate the epimerization at the 2-position. This process leads to a rearrangement that results in the formation of Δ2-ivermectin B1a as a secondary product.
Technical Details:
The molecular structure of epi-Ivermectin B1a retains the core macrocyclic lactone framework characteristic of avermectins but differs in stereochemistry due to epimerization. The specific configuration at the 2-position is crucial for its potential biological interactions.
Data:
The primary chemical reactions associated with epi-Ivermectin B1a involve its formation through isomerization and potential subsequent reactions that may occur in biological systems or under laboratory conditions.
Technical Details:
Relevant Data or Analyses:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3